Fisetinidol: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance
Fisetinidol: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fisetinidol, a flavan-3-ol, is a naturally occurring flavonoid found in various plant species. As a member of the flavonoid family, it shares structural similarities with other well-researched compounds like fisetin, exhibiting a range of interesting biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of fisetinidol. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and analysis, and an overview of its known and potential biological activities, drawing parallels with the closely related flavonol, fisetin. The guide also visualizes the stereochemical nuances of the molecule and key signaling pathways potentially modulated by fisetinidol, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
Fisetinidol, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol, is a flavan-3-ol with a core structure consisting of two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom.[1][2] The molecule possesses two chiral centers at the C2 and C3 positions of the C ring, giving rise to four possible stereoisomers. The naturally occurring and most commonly studied form is (-)-fisetinidol, which has the (2R,3S) absolute configuration.[2]
The stereochemistry of fisetinidol is crucial for its biological activity. The relative orientation of the hydroxyl groups and the B ring at the chiral centers dictates how the molecule interacts with biological targets such as enzymes and receptors.
Key Structural Features:
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Flavan-3-ol core: A C6-C3-C6 skeleton.
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A-ring: Dihydroxylated at positions 5 and 7.
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B-ring: Dihydroxylated at positions 3' and 4' (a catechol moiety).
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C-ring: Contains a hydroxyl group at position 3 and the B-ring attached at position 2.
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Stereocenters: C2 and C3, with the common natural isomer being (2R,3S).
Below is a diagram illustrating the chemical structure and stereochemistry of (-)-fisetinidol.
Caption: Chemical structure and stereochemistry of (-)-fisetinidol.
Physicochemical Properties
The physicochemical properties of fisetinidol are summarized in the table below. These properties are essential for understanding its solubility, stability, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₅ | [2] |
| Molar Mass | 274.27 g/mol | [2] |
| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol | [2] |
| CAS Number | 490-49-3 | [2] |
| Melting Point | 205-206 °C | [3] |
| Boiling Point (est.) | 568.2 °C at 760 mmHg | [3] |
| Density (est.) | 1.492 g/cm³ | [3] |
| pKa (est.) | 9.56 ± 0.10 | [3] |
| XLogP3 | 0.7 | [2] |
Experimental Protocols
Isolation of Fisetinidol from Plant Material
Fisetinidol can be isolated from various plant sources, such as the heartwoods of Acacia species. A general protocol for its extraction and isolation is provided below.
Objective: To extract and isolate fisetinidol from plant material.
Materials:
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Dried and powdered plant material (e.g., heartwood of Acacia mearnsii)
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Solvents: n-hexane, acetone, ethyl acetate, ethanol, methanol, chloroform
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Silica gel for column chromatography
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Sephadex LH-20 for size-exclusion chromatography
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Rotary evaporator
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Chromatography columns
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TLC plates and developing chamber
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UV lamp
Protocol:
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Defatting: The powdered plant material is first extracted with n-hexane to remove lipids and other nonpolar compounds.
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Extraction: The defatted material is then extracted with a polar solvent, typically acetone or a mixture of acetone and water (e.g., 70% acetone), at room temperature with stirring for 24-48 hours. This process is repeated multiple times to ensure complete extraction.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Fisetinidol is typically enriched in the ethyl acetate fraction.
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Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Purification: Fractions containing fisetinidol are combined and further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol or an ethanol-water mixture.
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Crystallization: The purified fisetinidol can be crystallized from a suitable solvent system, such as ethanol/water, to obtain pure crystals.
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Characterization: The identity and purity of the isolated fisetinidol are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5]
Antioxidant Activity Assay (DPPH Method)
The antioxidant activity of fisetinidol can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7]
Objective: To determine the free radical scavenging activity of fisetinidol.
Materials:
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Fisetinidol sample
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DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
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Methanol
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Ascorbic acid (as a positive control)
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96-well microplate
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Microplate reader
Protocol:
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Sample Preparation: Prepare a stock solution of fisetinidol in methanol. A series of dilutions are then made to obtain a range of concentrations to be tested.
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Assay Procedure:
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In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the fisetinidol solution at different concentrations.
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For the blank, 100 µL of methanol is added to 100 µL of the DPPH solution.
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Ascorbic acid is used as a positive control and is treated in the same way as the fisetinidol samples.
-
-
Incubation: The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.
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Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
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IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Biological Activities and Signaling Pathways
While research specifically on fisetinidol is less extensive than on its close relative fisetin, the structural similarities suggest that they may share some biological activities. Fisetin is known to possess antioxidant, anti-inflammatory, and anticancer properties.[1][8]
Antioxidant Activity
Like many flavonoids, fisetinidol is expected to exhibit significant antioxidant activity due to the presence of hydroxyl groups, particularly the catechol moiety in the B-ring, which can effectively scavenge free radicals.[6]
Anti-inflammatory Activity
Fisetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[8][9][10] It is plausible that fisetinidol may also possess similar anti-inflammatory properties.
Anticancer Activity
Fisetin has demonstrated anticancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[11] These effects are often mediated through the modulation of signaling pathways like PI3K/Akt/mTOR.[12][13] The potential anticancer activity of fisetinidol warrants further investigation.
Signaling Pathways
The biological effects of flavonoids are often attributed to their ability to modulate intracellular signaling cascades. Based on the extensive research on fisetin, the following pathways are likely to be influenced by fisetinidol as well.
Caption: Potential signaling pathways modulated by fisetinidol.
Conclusion
Fisetinidol is a chiral flavonoid with a well-defined chemical structure and stereochemistry that are critical to its biological function. While research on fisetinidol is ongoing, its structural similarity to the extensively studied fisetin suggests a promising potential for various therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a foundational understanding of fisetinidol for researchers and professionals in the field, highlighting the need for further investigation into its specific biological mechanisms and potential for drug development. The provided experimental protocols offer a starting point for the extraction, isolation, and evaluation of this intriguing natural compound.
References
- 1. Fisetin | C15H10O6 | CID 5281614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Fisetinidol | C15H14O5 | CID 442397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 490-49-3,(-)-FISETINIDOL | lookchem [lookchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. preprints.org [preprints.org]
- 6. Isolation and Identification of Fisetin: An Antioxidative Compound Obtained from Rhus verniciflua Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alleviation of obesity cardiomyopathy by Fisetin through the inhibition of NF-κB/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peerj.com [peerj.com]
- 12. View of Fisetin, a dietary flavonoid induces apoptosis via modulating the MAPK and PI3K/Akt signalling pathways in human osteosarcoma (U-2 OS) cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
